molecular formula C13H10N4O3S2 B2554575 N-(4-methylthiazol-2-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide CAS No. 1286719-74-1

N-(4-methylthiazol-2-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide

Cat. No. B2554575
CAS RN: 1286719-74-1
M. Wt: 334.37
InChI Key: YHBFGGLDIMJUAI-UHFFFAOYSA-N
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Description

N-(4-methylthiazol-2-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide, also known as MTX-2, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MTX-2 belongs to the class of thiazole-based compounds and has been studied for its various biological properties.

Scientific Research Applications

Synthesis and Reactivity

  • Synthetic Pathways

    Studies have explored efficient synthetic routes for related oxazole derivatives, including the use of intramolecular cyclization of functionalized enamides facilitated by copper catalysis, leading to the synthesis of 2-phenyl-4,5-substituted oxazoles. This method provides insights into the potential synthesis and functionalization strategies for compounds like "N-(4-methylthiazol-2-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide" (Kumar et al., 2012).

  • Catalysis and Reaction Mechanisms

    Another study demonstrates the tempering of reactive intermediates in oxazole formation through gold-catalyzed oxidation, highlighting the role of bidentate ligands in controlling the reactivity of α-oxo gold carbene intermediates. This research could provide a foundation for understanding the reactivity of complex oxazole derivatives (Luo et al., 2012).

Potential Applications

  • Biological Activity

    Although specific studies on the biological activity of "N-(4-methylthiazol-2-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide" are not found, research on similar structures has shown antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Desai et al., 2011).

  • Photostabilization of Polymers

    Related thiophene derivatives have been investigated for their photostabilizing effects on poly(vinyl chloride), indicating that compounds with similar structures could have applications in enhancing the durability of polymers exposed to UV radiation (Balakit et al., 2015).

properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-(thiophene-2-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3S2/c1-7-6-22-13(14-7)17-10(18)8-5-20-12(15-8)16-11(19)9-3-2-4-21-9/h2-6H,1H3,(H,14,17,18)(H,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBFGGLDIMJUAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=COC(=N2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylthiazol-2-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide

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